3-(3-chlorophenylsulfonyl)-N-p-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE is a complex heterocyclic compound featuring a unique combination of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine and sulfonyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.
Preparation Methods
The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, followed by sulfonylation and subsequent amination to introduce the desired functional groups . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or aromatic positions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a selective anticancer agent.
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives and sulfonyl-containing heterocycles. Compared to these compounds, N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-METHYLPHENYL)AMINE stands out due to its unique combination of functional groups, which contribute to its enhanced biological activity and selectivity. Similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Triazolothiadiazine derivatives
Properties
Molecular Formula |
C20H14ClN5O2S2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(4-methylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C20H14ClN5O2S2/c1-12-5-7-14(8-6-12)22-18-17-16(9-10-29-17)26-19(23-18)20(24-25-26)30(27,28)15-4-2-3-13(21)11-15/h2-11H,1H3,(H,22,23) |
InChI Key |
KWQKEQHPAGJGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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